molecular formula C25H51NO11 B605476 Amino-PEG9-t-butyl ester CAS No. 1818294-44-8

Amino-PEG9-t-butyl ester

Cat. No. B605476
M. Wt: 541.68
InChI Key: PPVFMACVSAAZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG9-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Amino-PEG9-t-butyl ester is C25H51NO11 . It has a molecular weight of 541.7 g/mol . The InChI code for Amino-PEG9-t-butyl ester is InChI=1S/C25H51NO11/c1-25 (2,3)37-24 (27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3 .


Chemical Reactions Analysis

The amino group in Amino-PEG9-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Scientific Research Applications

“Amino-PEG9-t-butyl ester” is a biochemical used in proteomics research . It has a molecular formula of C25H51NO11 and a molecular weight of 541.67 . The amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

One specific application of t-butyl amino acid esters, which includes “Amino-PEG9-t-butyl ester”, is in peptide chemical synthesis . They are extensively employed as masked carboxyl group surrogates . The method for preparing t-butyl esters involves using protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

  • Pharmaceutical Research and Development

    • “Amino-PEG9-t-butyl ester” is a versatile chemical compound that plays an important role in pharmaceutical research and development . It can be used as a linker to join two or more molecules together, allowing for the creation of more complex and effective drug compounds . The unique chemical properties of “Amino-PEG9-t-butyl ester” make it an important tool in pharmaceutical research and development .
  • Drug Delivery

    • “Amino-PEG9-t-butyl ester” can be used in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media , which can be beneficial for improving the bioavailability of certain drugs .
  • Pharmaceutical Research and Development

    • “Amino-PEG9-t-butyl ester” is a versatile chemical compound that plays an important role in pharmaceutical research and development . It can be used as a linker to join two or more molecules together, allowing for the creation of more complex and effective drug compounds . The unique chemical properties of “Amino-PEG9-t-butyl ester” make it an important tool in pharmaceutical research and development .
  • Drug Delivery

    • “Amino-PEG9-t-butyl ester” can be used in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media , which can be beneficial for improving the bioavailability of certain drugs .

Safety And Hazards

Amino-PEG9-t-butyl ester is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVFMACVSAAZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG9-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG9-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Amino-PEG9-t-butyl ester
Reactant of Route 3
Amino-PEG9-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Amino-PEG9-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Amino-PEG9-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Amino-PEG9-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.